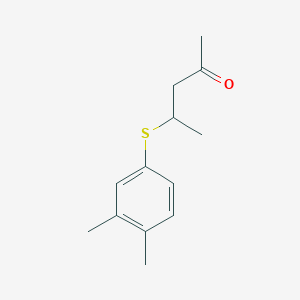![molecular formula C6H3BrF2N4 B13505424 6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13505424.png)
6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine typically involves the reaction of a brominated pyridine derivative with a difluoromethylating agent under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would need to be optimized for each case.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time would vary depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its chemical properties could be exploited in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe or tool in biological studies to investigate various biochemical pathways and processes.
Mécanisme D'action
The mechanism by which 6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine exerts its effects would depend on its specific application. In medicinal chemistry, for example, the compound could interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-8-(trifluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
- 8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyridine
Uniqueness
6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and physical properties compared to its trifluoromethyl and methyl analogs
Propriétés
Formule moléculaire |
C6H3BrF2N4 |
|---|---|
Poids moléculaire |
249.02 g/mol |
Nom IUPAC |
6-bromo-8-(difluoromethyl)tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrF2N4/c7-3-1-4(5(8)9)6-10-11-12-13(6)2-3/h1-2,5H |
Clé InChI |
JOMUCZMRSDGJCK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NN=NN2C=C1Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


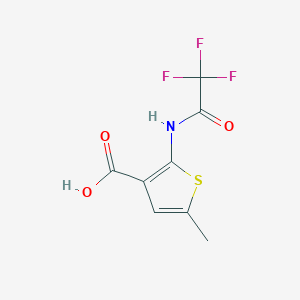
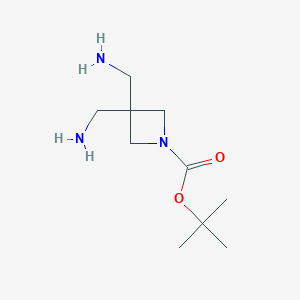
![2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B13505355.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13505369.png)
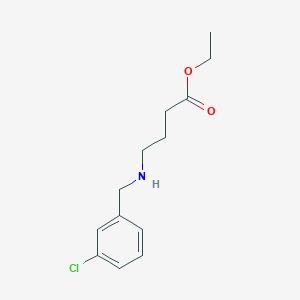

![tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B13505388.png)
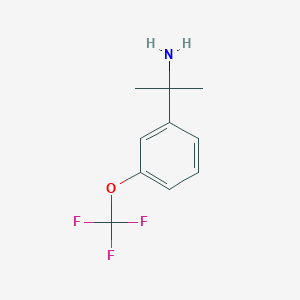
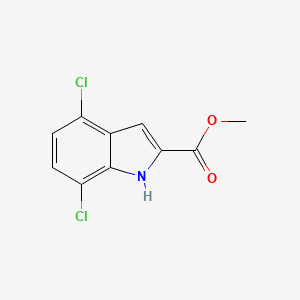

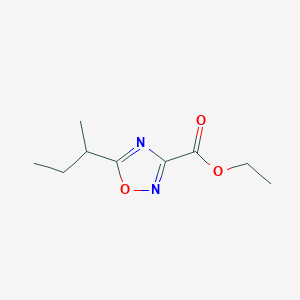
![Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13505436.png)
